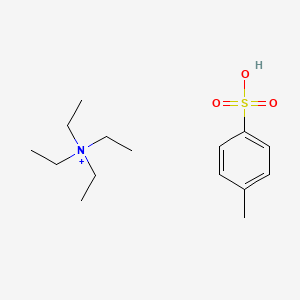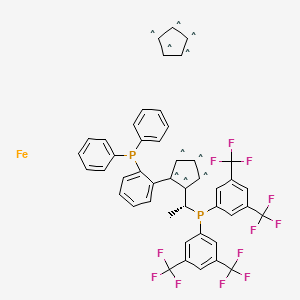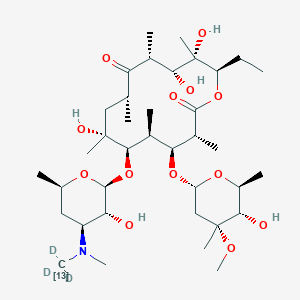
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is a fluorinated organic compound with the molecular formula C14H11F7O4. It is known for its unique chemical structure, which includes both trifluoromethyl and tetrafluorophenyl groups. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate typically involves the esterification of malonic acid derivatives with fluorinated aromatic compounds. One common method includes the reaction of diethyl malonate with 4-(trifluoromethyl)tetrafluorobenzene under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its fluorinated groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the activity of enzymes or receptors, leading to changes in biological pathways. The compound’s fluorinated groups enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- Diethyl 4-(trifluoromethyl)phenylmalonate
- Diethyl 4-(tetrafluorophenyl)malonate
- Diethyl 4-(difluoromethyl)tetrafluorophenylmalonate
Comparison: Diethyl 4-(trifluoromethyl)tetrafluorophenylmalonate is unique due to the presence of both trifluoromethyl and tetrafluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation. These properties make it particularly useful in applications requiring robust and durable materials.
Propiedades
Fórmula molecular |
C14H11F7O4 |
|---|---|
Peso molecular |
376.22 g/mol |
Nombre IUPAC |
diethyl 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H11F7O4/c1-3-24-12(22)6(13(23)25-4-2)5-8(15)10(17)7(14(19,20)21)11(18)9(5)16/h6H,3-4H2,1-2H3 |
Clave InChI |
IXFGCRRBFPSCTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)





![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)


